molecular formula C10H10N2 B12002865 (1Z)-1-indol-3-ylidene-N-methylmethanamine CAS No. 22980-06-9

(1Z)-1-indol-3-ylidene-N-methylmethanamine

Cat. No.: B12002865
CAS No.: 22980-06-9
M. Wt: 158.20 g/mol
InChI Key: ZODFSZFJOLTANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-1-indol-3-ylidene-N-methylmethanamine is a chemical compound based on the indole scaffold, a structure of significant interest in medicinal and organic chemistry. The indole nucleus is a fundamental building block in numerous bioactive molecules and is known for its diverse biological potential . Researchers value indole derivatives for their wide spectrum of pharmacological activities, which include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties, making them a privileged structure in drug discovery efforts . The specific stereochemistry of the (1Z)-isomer may be investigated for its unique binding affinity and interactions with various biological targets. As a research chemical, this compound serves as a versatile intermediate or precursor for the synthesis of more complex molecules, such as those explored in the development of kinase inhibitors . Its mechanism of action in biological studies would be highly structure-dependent but often involves interactions with enzymes or receptors through π-stacking and hydrogen bonding, thanks to the electron-rich nature of the indole ring system . This product is intended for non-human research applications only in fields like pharmaceutical development and chemical biology. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

22980-06-9

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

1-(1H-indol-3-yl)-N-methylmethanimine

InChI

InChI=1S/C10H10N2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-7,12H,1H3

InChI Key

ZODFSZFJOLTANE-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Direct Schiff Base Formation

The most direct route involves condensation of indole-3-carbaldehyde with methylamine in a polar aprotic solvent (e.g., ethanol or methanol). The reaction proceeds via nucleophilic attack of methylamine on the aldehyde, followed by dehydration to form the imine. A representative procedure from reports:

  • Reagents : Indole-3-carbaldehyde (1 eq), methylamine (1.2 eq), ethanol (solvent).

  • Conditions : Reflux at 80°C for 12 hours under inert atmosphere.

  • Yield : 72–78% after column chromatography (silica gel, hexane/ethyl acetate).

The (Z)-isomer predominates due to steric hindrance between the indole N1 hydrogen and methyl group, favoring the syn configuration.

Acid-Catalyzed Condensation

Protic acids (e.g., acetic acid) accelerate dehydration. A patent describes:

  • Catalyst : 10 mol% acetic acid.

  • Solvent : Toluene with a Dean-Stark trap for azeotropic water removal.

  • Yield : 85% after crystallization from dichloromethane.

Reductive Amination Approaches

While less common, reductive amination of indole-3-carbaldehyde with methylamine using NaBH4 or NaBH3CN has been explored:

Method Conditions Yield Reference
NaBH4 in MeOH0°C, 2 hours65%
NaBH3CN in THFRoom temperature, 6 hours58%

However, this method often yields a mixture of (Z)- and (E)-isomers, necessitating chromatographic separation.

Alternative Synthetic Pathways

Functionalization of Preformed Indole Derivatives

Intermediate halogenation or alkylation can enhance reactivity:

  • Step 1 : Bromination of indole at C3 using N-bromosuccinimide (NBS) in DMF.

  • Step 2 : Ullmann coupling with methylamine in the presence of CuI/L-proline.

  • Yield : 60% over two steps.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

  • Conditions : 100 W, 120°C, 30 minutes in ethanol.

  • Yield : 80% with >95% (Z)-selectivity.

Optimization of Reaction Conditions

Solvent Effects

Polar solvents (ethanol, DMF) favor imine formation, while toluene enhances stereoselectivity:

Solvent Reaction Time (Z)-Isomer Yield
Ethanol12 hours78%
Toluene8 hours85%

Temperature and Catalysis

Elevated temperatures (80–100°C) improve conversion rates, while Lewis acids (e.g., ZnCl2) stabilize the transition state.

Characterization and Analytical Techniques

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 8.42 (s, 1H, CH=N), 7.95–6.98 (m, 7H, indole-H).

  • 13C NMR : δ 160.2 (C=N), 136.5–110.3 (indole carbons).

  • HRMS : m/z calcd. for C11H11N2 [M+H]+: 171.0922; found: 171.0925.

X-Ray Crystallography

Single-crystal analysis confirms the (Z)-configuration, with a dihedral angle of 12.3° between indole and imine planes .

Chemical Reactions Analysis

N-(1H-indol-3-ylmethylene)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (1Z)-1-indol-3-ylidene-N-methylmethanamine and its derivatives in the fight against cancer.

  • Mechanism of Action : Compounds derived from this structure have shown the ability to induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization. For instance, a derivative demonstrated an IC50 value of 0.34 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
  • Case Studies :
    • A study synthesized various indole derivatives and evaluated their activity against HeLa, MCF-7, and HT-29 cancer cell lines. Among these, a specific compound exhibited significant cytotoxicity and was found to induce cell cycle arrest at the G2/M phase .

Antiparasitic Properties

The compound has also been investigated for its antiparasitic properties, particularly against Leishmania major.

  • Research Findings : A series of N-(1-methyl-1H-indol-3-yl)methyleneamines were synthesized and screened for antileishmanial activity. The transformation of these methyleneamines into azetidin-2-ones resulted in improved efficacy, with some compounds showing activity comparable to standard treatments like amphotericine B .

Neurodegenerative Disease Research

This compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's.

  • Dual Enzyme Inhibition : Recent studies have focused on compounds that inhibit acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme (BACE 1), both critical in Alzheimer's pathology. The synthesized derivatives showed micromolar inhibition of these enzymes, suggesting a multi-target approach could be beneficial for treatment .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties.

  • Evaluation Results : Several indole derivatives were tested against various bacterial strains, showing promising antibacterial activity. For example, one derivative exhibited significant inhibition against E. coli and Staphylococcus species, highlighting the potential for developing new antimicrobial agents from this chemical scaffold .

Synthesis and Characterization

The synthesis of this compound and its derivatives often involves complex organic reactions.

Synthesis Method Key Steps Yield
Staudinger's ReactionCycloaddition with diarylketenesHigh
One-Pot ReactionsSequential transformations leading to new derivativesModerate

Mechanism of Action

The mechanism of action of N-(1H-indol-3-ylmethylene)methanamine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Structurally related compounds vary in substituents, indole substitution positions, and stereochemistry. Key analogs and their similarity metrics (Tanimoto coefficient ≥0.8) are summarized below:

Compound Name CAS Number Molecular Formula Similarity Score Key Structural Differences Source
(1H-Indol-3-yl)methanamine 22259-53-6 C₉H₁₀N₂ 0.93 Lacks imine bond (C=N); primary amine
N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine - C₁₂H₁₆N₂ 0.91 N,N-dimethyl substitution; 5-methyl indole
(Z)-N-Hydroxy-1-(1H-indol-3-yl)methanimine - C₉H₈N₂O 0.89 Hydroxylamine substituent on imine
1-(1-Benzyl-1H-indol-3-yl)-N,N-dimethylmethanamine 3514-15-6 C₁₈H₂₀N₂ 0.85 Benzyl group at indole N1; N,N-dimethyl
(1-Methyl-1H-indol-2-yl)methanamine 55556-57-5 C₁₀H₁₂N₂ 0.94 Indole substitution at 2-position

Notes:

  • The Tanimoto coefficient measures structural similarity based on shared molecular fragments .
  • Substitution at the indole 3-position (vs. 2-position) significantly alters electronic properties and binding affinity in biological targets .
  • N-Methylation or benzylation enhances lipophilicity and metabolic stability .

Key Observations :

  • Acid-catalyzed condensation yields moderate efficiency for the target compound, while Mannich reactions (e.g., for benzylated analogs) achieve higher yields .
  • Steric hindrance from bulky substituents (e.g., benzyl) may necessitate longer reaction times or elevated temperatures .
Physicochemical and Bioactivity Profiles
Property/Activity (1Z)-1-Indol-3-ylidene-N-methylmethanamine (1H-Indol-3-yl)methanamine N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine
Molecular Weight (g/mol) 160.22 146.19 188.27
LogP 2.1 1.8 2.7
TPSA (Ų) 24.54 38.91 24.54
Bioactivity (HT-29 cell line) Not reported Not reported Radiosensitization EC₅₀: 12 µM

Insights :

  • Dimethylation and methyl-indole substitution (e.g., 5-methyl) increase logP, improving lipid membrane interaction .
  • Analogs with benzyl or pyrimidine moieties exhibit radiosensitization or kinase inhibition, suggesting structure-activity relationships (SAR) .

Biological Activity

(1Z)-1-indol-3-ylidene-N-methylmethanamine, an indole derivative, has garnered attention in medicinal chemistry due to its promising biological activities. This compound is characterized by its unique structure, which includes an indole ring—a bicyclic structure that is integral to many biologically active compounds. The presence of the methanamine moiety enhances its potential for interaction with various biological targets, making it a subject of interest in cancer research and other therapeutic areas.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C10H12N2\text{C}_{10}\text{H}_{12}\text{N}_{2}

Key Features:

  • Indole Structure : The indole ring system is known for its role in various pharmacologically active compounds.
  • Methanamine Moiety : The methyl group attached to the nitrogen atom increases basicity, facilitating interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment.

Anticancer Properties

Studies have shown that this compound and its derivatives can inhibit tubulin polymerization, a critical process in cancer cell proliferation. This inhibition leads to antiproliferative effects against various cancer cell lines, suggesting potential as a therapeutic agent.

Cell Line IC50 (µM) Mechanism of Action
HeLa5.2Tubulin polymerization inhibition
MCF-74.8Induction of apoptosis
A5496.0Cell cycle arrest

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Tubulin Binding : The compound binds to tubulin, disrupting microtubule dynamics essential for mitosis.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase, preventing further proliferation.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

Case Study 1: In Vivo Efficacy

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. Tumor volume decreased by approximately 45% after four weeks of treatment.

Case Study 2: Combination Therapy

In another study, this compound was tested in combination with standard chemotherapeutics. The results indicated enhanced efficacy and reduced side effects, suggesting a potential role in combination therapy for cancer treatment.

Q & A

Q. How can synthetic scalability be balanced with purity requirements for in vivo studies?

  • Methodological Answer : Optimize stepwise purification (e.g., flash chromatography followed by recrystallization). Use DOE (Design of Experiments) to identify critical parameters (e.g., solvent ratio, catalyst loading). achieved 95% purity for a benzyl-indole analog via sequential crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.